molecular formula C20H14F4N2O3 B2975598 1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 868678-82-4

1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No. B2975598
CAS RN: 868678-82-4
M. Wt: 406.337
InChI Key: MPGADYGCRRDKEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

TFMP can be synthesized using various methods. One notable derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , serves as a chemical intermediate for crop-protection products . The synthetic routes involve diverse strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings.


Molecular Structure Analysis

The crystal structures of related compounds provide insights into TFMP’s arrangement. For instance, the crystal structure of (E)-7-fluoro-2-(4-methoxy-2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has been elucidated . These structures reveal spatial orientations, bond lengths, and angles critical for understanding its properties.


Chemical Reactions Analysis

TFMP may participate in various chemical reactions, including transformations to derivatives. For example, it can serve as an intermediate in the synthesis of crop-protection agents . Investigating its reactivity and stability is crucial for practical applications.

Scientific Research Applications

Met Kinase Inhibition

1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, as a part of the substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide family, has been identified as a potent and selective Met kinase inhibitor. This characteristic has led to the development of analogs with improved enzyme potency and kinase selectivity, contributing to significant advancements in cancer treatment. One such analog demonstrated complete tumor stasis in Met-dependent gastric carcinoma models following oral administration, underscoring its potential for therapeutic applications in oncology (Schroeder et al., 2009).

Copper(II) Chloride Adduct Formation

The compound shows relevance in the formation of adducts with copper(II) chloride. These adducts, featuring the amidrazone pharmacophore, have been tested for anticancer properties. The structural and crystallographic analysis of these adducts contributes to a better understanding of their potential use in cancer treatment and drug development (Bonacorso et al., 2003).

Antineoplastic Agent Study

Its derivative, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been synthesized and evaluated as a potential antineoplastic agent. X-ray analysis and molecular orbital methods have been employed to study its crystal structure and molecular conformation, adding valuable insights into its role in antineoplastic applications (Banerjee et al., 2002).

Serotonin 1A Receptor Imaging

The compound is also relevant in the context of serotonin 1A (5-HT1A) receptor imaging. Radioligands derived from this chemical structure, such as 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide, have been used in positron emission tomography (PET) studies to quantify 5-HT1A receptors in human subjects, contributing to advancements in neurological and psychiatric disorder research (Choi et al., 2015).

Antitubercular and Antibacterial Activities

Derivatives of this compound have been designed, synthesized, and screened for antitubercular and antibacterial activities. Their effectiveness against tuberculosis and bacterial infections highlights their potential as scaffolds for developing new antimicrobial agents (Bodige et al., 2019).

properties

IUPAC Name

1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O3/c21-17-9-2-1-5-13(17)12-29-26-10-4-8-16(19(26)28)18(27)25-15-7-3-6-14(11-15)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGADYGCRRDKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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